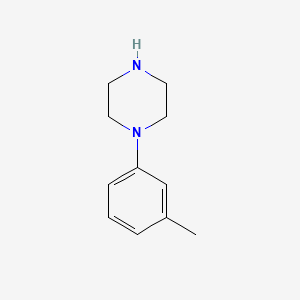
1-(3-Methylphenyl)piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-(3-Methylphenyl)piperazine derivatives involves a series of chemical reactions starting from basic precursors. For instance, Kumar et al. (2017) describe a novel series of derivatives synthesized starting from 2-acetylfuran, which undergoes Claisen Schmidt condensation with various aromatic aldehydes. This step is followed by cyclization, Mannich’s reaction, and finally, obtaining the desired product which is confirmed through various spectroscopic methods including IR, NMR, and mass spectrometry (Kumar et al., 2017).
Molecular Structure Analysis
The molecular structure of 1-(3-Methylphenyl)piperazine derivatives has been elucidated using various spectroscopic techniques. Wang et al. (2004) synthesized a compound involving 1-(3-Methylphenyl)piperazine and characterized its molecular structure as having weak intramolecular C—H⋯N interaction, with crystal packing stabilized by weak intermolecular N—H⋯O and C—H⋯O hydrogen bonds, as well as a C—H⋯π interaction (Wang et al., 2004).
Chemical Reactions and Properties
1-(3-Methylphenyl)piperazine serves as a key intermediate in the synthesis of various compounds with potential biological activities. Its reactivity has been explored in the context of synthesizing novel derivatives, such as those described by Narendra Sharath Chandra et al. (2006), who synthesized novel 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives and evaluated their antimicrobial activities (Narendra Sharath Chandra et al., 2006).
Physical Properties Analysis
The physical properties of 1-(3-Methylphenyl)piperazine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The crystal and molecular structure analysis, as mentioned earlier, provides insights into the compound's solid-state characteristics, which are essential for understanding its behavior in various solvents and conditions.
Chemical Properties Analysis
The chemical properties of 1-(3-Methylphenyl)piperazine, including its reactivity with various chemical reagents, the formation of derivatives, and the influence of substituents on its chemical behavior, are foundational for synthesizing compounds with desired biological or physical properties. Studies such as those by Balaraju et al. (2019) illustrate the compound's utility in creating novel structures with potential applications in medicinal chemistry (Balaraju et al., 2019).
Wissenschaftliche Forschungsanwendungen
Antidepressant and Antianxiety Properties
A study by Kumar et al. (2017) investigated a series of novel compounds including derivatives of 1-(3-Methylphenyl)piperazine. They found that certain compounds exhibited antidepressant activities as assessed by the forced swimming test in mice, and also showed significant antianxiety activity (Kumar et al., 2017).
Anticancer Potential
Turov (2020) explored the anticancer activity of various 1,3-thiazoles, including compounds with a piperazine substituent. These compounds demonstrated effectiveness against various cancer cell lines, suggesting potential use in cancer treatment (Turov, 2020).
Potential as Positron Emission Tomography Radiotracers
Abate et al. (2011) described analogues of a σ receptor ligand involving 1-(3-Methylphenyl)piperazine for potential use in diagnostic applications in oncology, particularly as positron emission tomography (PET) radiotracers (Abate et al., 2011).
Antibacterial and Biofilm Inhibition
Mekky and Sanad (2020) synthesized novel bis(pyrazole-benzofuran) hybrids with a piperazine linker and found that these compounds showed significant antibacterial efficacy and biofilm inhibition activities, highlighting their potential in addressing bacterial infections (Mekky & Sanad, 2020).
Synthetic and Docking Studies
Balaraju et al. (2019) conducted synthetic and docking studies on piperazine-1-yl-1H-indazole derivatives, including those related to 1-(3-Methylphenyl)piperazine, highlighting their significance in medicinal chemistry (Balaraju et al., 2019).
Melanocortin-4 Receptor Antagonism for Cachexia Treatment
Research by Chen et al. (2007) identified a compound related to 1-(3-Methylphenyl)piperazine as an antagonist of the melanocortin-4 receptor, which showed promise in the treatment of cachexia, a condition often seen in cancer patients (Chen et al., 2007).
Central Pharmacological Activity
A study by Brito et al. (2018) discussed the central pharmacological activity of various piperazine derivatives, including antidepressant, antipsychotic, and anxiolytic applications, underscoring the versatility of these compounds in therapeutic contexts (Brito et al., 2018).
Flame Retardant Application
Nguyen et al. (2014) explored the application of piperazine-phosphonates as flame retardants on cotton fabric. This research highlights the diverse utility of piperazine derivatives beyond pharmaceutical uses (Nguyen et al., 2014).
Antiproliferative Properties
Saab et al. (2013) examined the antiproliferative and erythroid differentiation effects of piperazine derivatives, including 1-(3-Methylphenyl)piperazine, on human chronic myelogenous leukemia, indicating potential in cancer therapy (Saab et al., 2013).
Anticonvulsant and Antimicrobial Activities
Aytemir et al. (2004) synthesized and evaluated the anticonvulsant and antimicrobial activities of 3-Hydroxy-6-methyl-2-substituted 4H-Pyran-4-one derivatives, highlighting another area of therapeutic application for compounds related to 1-(3-Methylphenyl)piperazine (Aytemir et al., 2004).
Safety And Hazards
1-(3-Methylphenyl)piperazine is classified as having acute oral toxicity, skin corrosion, and serious eye damage . It is toxic if swallowed and causes severe skin burns and eye damage . Precautionary measures include not breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and wearing protective gloves, clothing, eye protection, and face protection .
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c1-10-3-2-4-11(9-10)13-7-5-12-6-8-13/h2-4,9,12H,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWHIRLNKIUYSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194108 | |
| Record name | 1-(m-Tolyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methylphenyl)piperazine | |
CAS RN |
41186-03-2 | |
| Record name | 1-(3-Methylphenyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41186-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(m-Tolyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041186032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 41186-03-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(m-Tolyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(m-tolyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(M-TOLYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FYS4L9BW6G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



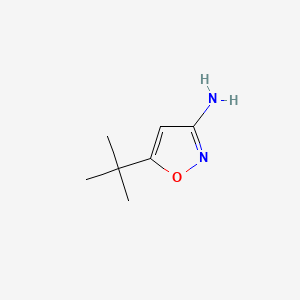
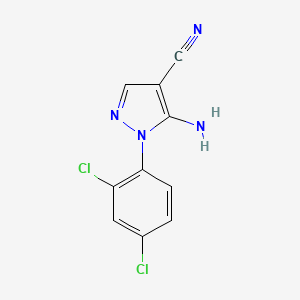
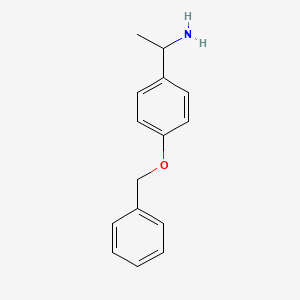
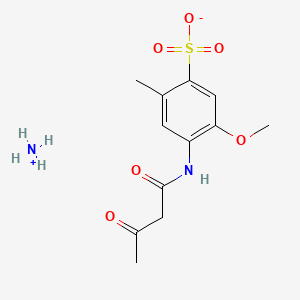
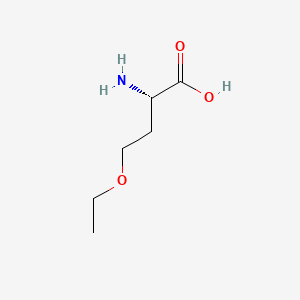
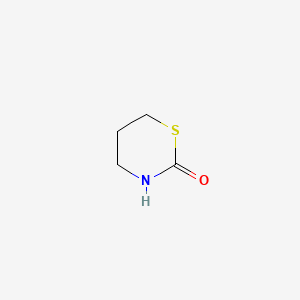
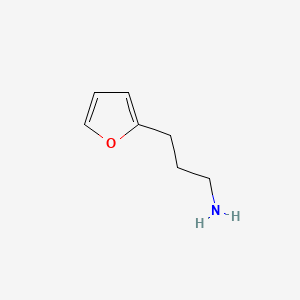
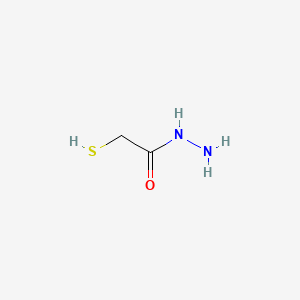
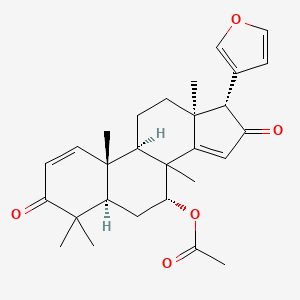
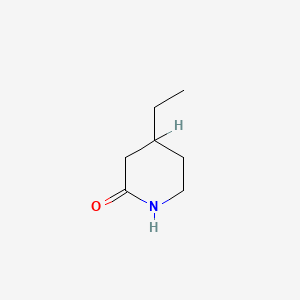
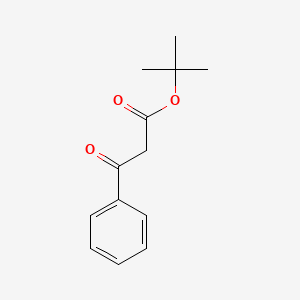
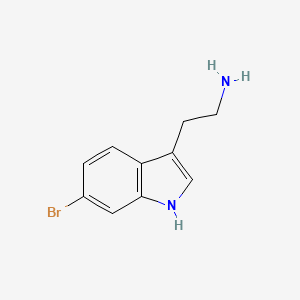
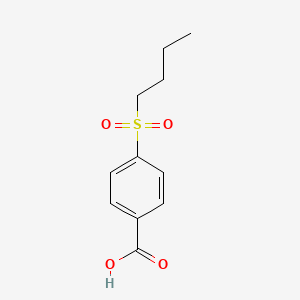
![Ethyl 2-chloro-2-[[2-(trifluoromethyl)phenyl]hydrazinylidene]acetate](/img/structure/B1265987.png)